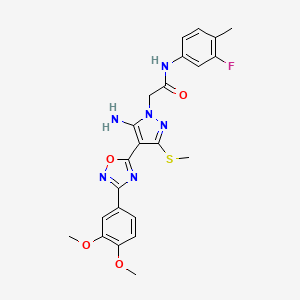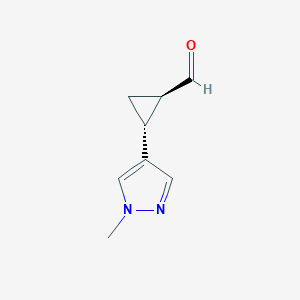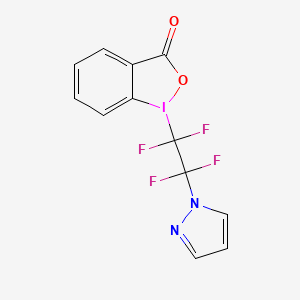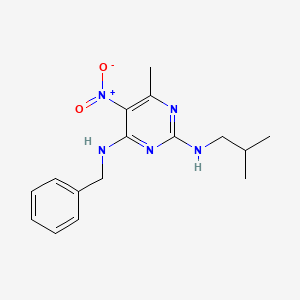![molecular formula C15H14FN3O B2895006 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone CAS No. 1797183-59-5](/img/structure/B2895006.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone, also known as Dihydropyridopyrimidine-6-one (DHPM-6), is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidines, which are heterocyclic organic compounds that contain a nitrogen atom in their ring structure. In
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Pyrimidine derivatives, such as those synthesized in the study by Muralidharan et al. (2019), have shown significant analgesic and anti-inflammatory activities. These compounds were synthesized starting from 4-fluoro-3-methyl acetophenone, indicating the relevance of fluorophenyl groups in the medicinal chemistry of pyrimidines. The nature of the substituent on the pyrimidine ring was found to play a major role in determining the biological activities of these compounds, highlighting the potential for structural optimization in drug design (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antifungal Agent Development
The synthesis process of Voriconazole, an antifungal agent, involves the formation of a pyrimidine derivative, showcasing the application of pyrimidines in developing broad-spectrum antifungal medications. The relative stereochemistry critical to Voriconazole's efficacy underscores the importance of precise structural modifications in enhancing drug performance (M. Butters et al., 2001).
Formulation Development for Poorly Soluble Compounds
Research by Burton et al. (2012) on developing suitable formulations for poorly water-soluble compounds demonstrates the applicability of pyrimidine derivatives in addressing formulation challenges in drug development. The study involved a compound that inhibits the ultrarapid potassium current (IKur), highlighting the versatility of pyrimidine structures in therapeutic applications (Lori Burton et al., 2012).
Antimicrobial Activity
Chinmayi et al. (2020) synthesized a series of dihydropyrimidinone derivatives and evaluated their antibacterial activity, showcasing the potential of pyrimidine derivatives as antimicrobial agents. The diverse biological properties of dihydropyrimidinones, including antibacterial and antifungal activities, emphasize their importance in medicinal chemistry (N. Chinmayi, Y. C. S. Kumar, M. Murahari, 2020).
Anticancer Agent Development
Alam et al. (2018) designed and synthesized novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating them as potential anticancer agents. The cytotoxicity evaluation against human cancer cell lines indicates the promising application of pyrimidine derivatives in cancer therapy (Raquib Alam et al., 2018).
Propriétés
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPPQBYLRMHHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)
![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)





methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)